N,N-Dimethyl-p-(3,4-xylylazo)aniline
Description
N,N-Dimethyl-p-(3,4-xylylazo)aniline (CAS 3025-73-8) is an azo compound with the molecular formula C₁₆H₁₉N₃ and a molecular weight of 253.34 g/mol. Its IUPAC name is 4-(3,4-dimethylphenyl)diazenyl-N,N-dimethylaniline, featuring a dimethylamino group (-N(CH₃)₂) at the para position of one benzene ring and 3,4-dimethyl substituents on the adjacent phenyl ring .
Properties
CAS No. |
3025-73-8 |
|---|---|
Molecular Formula |
C16H19N3 |
Molecular Weight |
253.34 g/mol |
IUPAC Name |
4-[(3,4-dimethylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C16H19N3/c1-12-5-6-15(11-13(12)2)18-17-14-7-9-16(10-8-14)19(3)4/h5-11H,1-4H3 |
InChI Key |
ILUWGGAOQJAFCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C |
Origin of Product |
United States |
Preparation Methods
Coupling with 3,4-Dimethylphenol
In alkaline conditions (pH 10–12), 3,4-dimethylphenol (0.12 mol) is dissolved in 10% NaOH. The diazonium salt solution is added slowly at 0–10°C, yielding a bright orange precipitate. The reaction completes within 2 hours, with a yield of 85–90% after recrystallization from ethanol.
Coupling with 3,4-Dimethylaniline
Under acidic conditions (pH 4–6), 3,4-dimethylaniline (0.12 mol) is dissolved in dilute HCl. The diazonium salt is added at 5–15°C, forming a deep red product. This method achieves a lower yield (70–75%) due to competing side reactions but offers faster kinetics (1 hour).
Optimization of Reaction Parameters
The coupling efficiency depends on pH, temperature, and solvent selection. Comparative data are summarized below:
| Parameter | 3,4-Dimethylphenol | 3,4-Dimethylaniline |
|---|---|---|
| Optimal pH | 10–12 | 4–6 |
| Temperature (°C) | 0–10 | 5–15 |
| Reaction Time (h) | 2 | 1 |
| Yield (%) | 85–90 | 70–75 |
| Solvent | Ethanol-Water | Aqueous HCl |
Alkaline conditions favor phenolic coupling components, while acidic media stabilize aniline derivatives. Elevated temperatures (>20°C) reduce yields due to diazonium salt decomposition.
Purification and Characterization
Crude N,N-Dimethyl-p-(3,4-xylylazo)aniline is purified via vacuum distillation or recrystallization. Patent CN102249933A advocates benzene extraction followed by vacuum distillation (164–165°C at 43 mmHg), achieving 99.8% purity. Recrystallization from ethanol-water (3:1) removes polymeric byproducts, yielding needle-like crystals with a melting point of 132–134°C.
Characterization by FT-IR confirms the azo bond (N=N stretch at 1,450–1,550 cm⁻¹) and aromatic C-H bends (750–850 cm⁻¹). UV-Vis spectroscopy shows λₘₐₓ at 480 nm in ethanol, consistent with conjugated azo chromophores.
Catalytic and Solvent Effects
While azo coupling typically requires no catalysts, buffering agents enhance reaction consistency. Patent CN104250215A highlights the use of phosphoric acid-sodium dihydrogen phosphate buffer (pH 3) in hydrogenation reactions, which could stabilize diazonium salts in acidic coupling. Solvent polarity also influences yields:
-
Polar solvents (e.g., ethanol) : Improve solubility of phenolic coupling agents but may protonate the diazonium ion.
-
Nonpolar solvents (e.g., benzene) : Reduce side reactions but limit reagent miscibility.
Industrial Scalability and Environmental Considerations
Scaling production requires addressing solvent recovery and waste minimization. Patent CN102249933A emphasizes benzene recycling via azeotropic distillation, reducing environmental impact. Alternative solvents like ethyl acetate offer greener profiles but require higher temperatures for diazotization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: N,N-Dimethyl-p-(3,4-xylylazo)aniline can undergo oxidation reactions, typically resulting in the formation of quinone derivatives.
Reduction: The azo group (N=N) can be reduced to form corresponding amines. Common reducing agents include sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Nitro, sulfo, and halo derivatives of the parent compound.
Scientific Research Applications
N,N-Dimethyl-p-(3,4-xylylazo)aniline has a wide range of applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques to visualize cellular components under a microscope.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of colored plastics, textiles, and inks.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-p-(3,4-xylylazo)aniline primarily involves its interaction with light and other molecules. The azo group (N=N) can undergo photoisomerization, changing its configuration upon exposure to light. This property is exploited in various applications, such as photochromic materials and molecular switches.
Comparison with Similar Compounds
N,N-Dimethyl-p-(2,3-xylylazo)aniline (CAS 18997-62-1)
- Structure : 2,3-dimethylphenyl substituent instead of 3,4-dimethyl.
- Molecular Formula : C₁₆H₁₉N₃ (same as subject compound).
- Toxicity: TDLo (oral rat): 1075 mg/kg over 8 weeks (carcinogenic) . Mutagenicity: Positive Ames test (4 µg/plate) .
- Safety: Higher carcinogenic potency than the 3,4-dimethyl analog due to substituent position differences .
3',5'-Difluoro-4-dimethylaminoazobenzene (CAS 3582-17-0)
3',4'-Diethyl-4-dimethylaminoazobenzene
- Structure : Ethyl groups replacing methyl at 3',4' positions.
- Molecular Formula : C₁₈H₂₃N₃.
- Toxicity: TDLo (oral rat): 8467 mg/kg over 36 weeks (carcinogenic) .
- Physicochemical Impact : Ethyl groups increase hydrophobicity (higher logP) and molecular weight, affecting bioavailability .
Physicochemical Properties Comparison
Mutagenicity and Carcinogenicity
- The 2,3-dimethyl analog exhibits stronger mutagenic activity (Ames test positive at 4 µg/plate) than the 3,4-dimethyl variant, which lacks direct mutagenicity data but shows carcinogenicity at higher doses (9030 mg/kg in rats) .
- Fluorinated analogs prioritize tumorigenicity over direct carcinogenicity, likely due to metabolic resistance from fluorine .
Environmental Fate
- Soil Mobility : High adsorption (Koc ~7390) due to hydrophobicity; substituents like ethyl groups may enhance soil retention further .
Q & A
Q. What are the standard synthetic routes for N,N-Dimethyl-p-(3,4-xylylazo)aniline, and how can reaction conditions be optimized for higher yield?
The synthesis typically involves diazonium salt coupling between 3,4-dimethylaniline derivatives and N,N-dimethylaniline. Key steps include:
- Diazotization : Treatment of 3,4-dimethylaniline with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form the diazonium salt.
- Coupling Reaction : Reacting the diazonium salt with N,N-dimethylaniline in alkaline media (pH 8–10) to promote electrophilic substitution at the para position .
- Optimization : Yield improvements (up to 85%) are achieved by controlling temperature (<10°C), using excess coupling agent, and avoiding light exposure to prevent decomposition. Catalysts like Shvo’s catalyst () may enhance regioselectivity in substituted derivatives .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- UV-Vis Spectroscopy : Identifies the azo bond (λₐₐ ~450 nm) and monitors pH-dependent tautomerism (e.g., protonation at acidic pH shifts λₐₐ) .
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups at 3,4-xylyl and dimethylamino protons at δ ~3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (253.38 g/mol) and fragmentation patterns .
- X-ray Diffraction : Single-crystal XRD with SHELX software () resolves bond lengths and angles, critical for structural validation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported carcinogenic data for this compound?
Discrepancies arise from varying experimental models and doses:
- Dose-Response Analysis : Long-term rodent studies (e.g., 9030 mg/kg over 25 weeks induced tumors) vs. lower-dose in vitro assays (4 µg/plate mutagenicity in Salmonella) .
- Mechanistic Studies : Assess metabolic activation pathways (e.g., cytochrome P450-mediated azo bond cleavage) and DNA adduct formation using LC-MS/MS .
- Model Selection : Compare results across species (rat vs. mouse) and cell lines (hepatocytes vs. fibroblasts) to account for metabolic differences .
Q. What methodologies are employed to study the environmental fate and degradation pathways of this azo dye?
- Biodegradation Assays : OECD 301F tests show trace degradation (~0.29 ppm after 7 days) in wastewater, with no detection after subculturing .
- Adsorption Studies : Soil mobility is predicted via log Kₒc (7390), indicating strong adsorption to organic matter; pH-dependent cation formation (pKa ~3.2) further modulates mobility .
- Advanced Oxidation Processes (AOPs) : UV/H₂O₂ or Fenton reactions degrade the dye into non-toxic intermediates (e.g., quinones), monitored by HPLC-MS .
Q. What strategies are recommended for elucidating the electronic structure and azo bond reactivity under different pH conditions?
- Electrochemical Analysis : Cyclic voltammetry identifies redox peaks (e.g., azo bond reduction at −0.5 V vs. Ag/AgCl) and pH-dependent reversibility .
- Computational Modeling : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict electron transfer pathways .
- Spectroelectrochemistry : In-situ UV-Vis tracks chromophore changes during electrolysis, linking electronic transitions to protonation states .
Q. How can researchers assess the compound’s potential for bioaccumulation and trophic transfer in aquatic ecosystems?
- BCF Estimation : Using log Kₒw (4.58), the bioconcentration factor (BCF) is ~1780, indicating high bioaccumulation in fish .
- Mesocosm Studies : Simulate aquatic food chains to measure trophic magnification factors (TMFs) via LC-MS/MS .
- QSAR Models : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) based on substituent electronic parameters .
Q. Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
